tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyldimethylsilyl-protected compounds often involves the use of tert-butyldimethylsilyl chloride as a silylating agent. These reactions typically target hydroxyl groups in molecules, replacing the hydrogen atom of the hydroxyl group with a tert-butyldimethylsilyl group. This transformation protects the hydroxyl group from undesired reactions during subsequent synthetic steps. One example includes the study on the synthesis of key intermediates for the production of biotin, demonstrating the utility of tert-butyldimethylsilyl-protected intermediates in complex organic synthesis (Qin et al., 2014).

Applications De Recherche Scientifique

Decomposition and Environmental Impact

- Decomposition of Methyl Tert-Butyl Ether : A study demonstrates the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE, a compound related to the query, into simpler hydrocarbons like methane and ethylene, indicating a method for mitigating environmental pollution from similar compounds (Hsieh et al., 2011).

Environmental Behavior and Fate

- Environmental Behavior of Methyl tert‐butyl ether (MTBE) : Research on MTBE, a compound structurally related to the query, provides insights into its high solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater, contributing to its persistent environmental contamination (Squillace et al., 1997).

Biodegradation and Remediation

Biodegradation of Aryloxyphenoxy-propionate Herbicides : This review outlines the microbial catabolism of aryloxyphenoxy-propionate herbicides, a class of compounds that includes structures with functionalities similar to the query, emphasizing the potential for microbial remediation of contaminated environments (Zhou et al., 2018).

Microbial Degradation of MTBE : A comprehensive review discusses the aerobic and anaerobic biodegradation pathways of MTBE, highlighting the enzymes involved and the metabolic intermediates formed, which could offer strategies for the remediation of similar ether compounds (Fiorenza and Rifai, 2003).

Adsorption and Purification

- Adsorption Studies of MTBE : The review summarizes the use of various adsorbents for the removal of MTBE from water, a topic relevant to the purification and environmental management of related chemical compounds (Vakili et al., 2017).

Propriétés

Numéro CAS |

67226-75-9 |

|---|---|

Nom du produit |

tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate |

Formule moléculaire |

C₁₃H₂₆O₄Si |

Poids moléculaire |

274.43 |

Synonymes |

2-Methyl-1,3-dioxolane-2-propanoic Acid (1,1-Dimethylethyl)dimethylsilyl Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

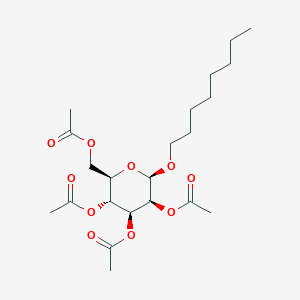

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)